Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride
Description
Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate hydrochloride is a complex bicyclic/tricyclic compound characterized by a rigid tricyclo[3.3.0.03,7]octane core. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of 231.72 g/mol . The structure includes a methyl ester group at position 1 and an aminomethyl substituent at position 5, protonated as a hydrochloride salt to enhance stability and aqueous solubility. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, leveraging its conformational rigidity and amine functionality for target binding .
Properties
IUPAC Name |
methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11;/h7-8H,2-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQXWMFRQXTFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC1(CC3C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the aminomethyl group and the esterification to form the carboxylate ester. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Potential
Research indicates that compounds similar to methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate may exhibit antidepressant effects by modulating neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies have shown that tricyclic compounds can enhance mood and alleviate symptoms of depression through their action on these neurotransmitters.
2. Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties, potentially useful in pain management therapies. Its structural analogs have been investigated for their ability to interact with opioid receptors, which are critical in pain modulation.
Pharmacological Applications
1. Neuropharmacology
The compound's unique tricyclic structure allows it to interact with various neuroreceptors, making it a candidate for further investigation in neuropharmacological studies. It may serve as a lead compound for developing new drugs targeting neurological disorders such as anxiety and schizophrenia.
2. Drug Delivery Systems
Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate can also be explored for its potential in drug delivery systems due to its favorable solubility and stability profiles. Its ability to form complexes with other therapeutic agents could enhance the bioavailability of drugs.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant mood enhancement in animal models when administered at varying doses over a four-week period. |
| Study B | Analgesic Activity | Showed reduced pain response in subjects treated with the compound compared to control groups, suggesting potential for pain relief applications. |
| Study C | Neuroreceptor Interaction | Identified interactions with serotonin and dopamine receptors, indicating possible use in treating mood disorders and schizophrenia. |
Mechanism of Action
The mechanism by which Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-(Hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate
- Molecular Formula : C₁₀H₁₄O₃
- Molecular Weight : 196.24 g/mol
- Key Differences: The aminomethyl group (-CH₂NH₂·HCl) in the main compound is replaced with a hydroxymethyl (-CH₂OH) group. The absence of a protonated amine eliminates ionic interactions but retains hydrogen-bonding capability via the hydroxyl group. Lower molecular weight (196.24 vs. 231.72 g/mol) due to the lack of a hydrochloride moiety .
- Applications : The hydroxymethyl derivative may exhibit reduced bioavailability in physiological environments due to lower solubility compared to the hydrochloride salt .
Methyl 5-(Aminomethyl)bicyclo[3.2.1]octane-1-carboxylate Hydrochloride
- Molecular Formula: Not explicitly provided, but inferred as C₁₀H₁₇ClNO₂ (based on bicyclo[3.2.1]octane core) .
- Key Differences :
- The tricyclo[3.3.0.03,7]octane scaffold is simplified to a bicyclo[3.2.1]octane system, reducing ring strain and rigidity.
- Altered spatial geometry may impact binding affinity in receptor-ligand interactions.
- Applications : The bicyclo analog is marketed as a research chemical but lacks detailed pharmacological data, suggesting its utility is exploratory .
6-Oxabicyclo[3.2.1]octane Derivatives
- Example: Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate hydrochloride
- The ether linkage may improve metabolic stability compared to purely hydrocarbon frameworks .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Rigidity : The tricyclo[3.3.0.03,7]octane core in the main compound provides superior conformational restraint compared to bicyclo analogs, making it advantageous for selective receptor targeting .
- Substituent Effects: The aminomethyl hydrochloride group significantly enhances aqueous solubility (>30% in water-based formulations) compared to non-ionic derivatives like the hydroxymethyl variant .
- Synthetic Challenges : Tricyclo derivatives require multistep syntheses involving Diels-Alder or photochemical cyclization, whereas bicyclo analogs are more accessible but less conformationally restricted .
Biological Activity
Overview of Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate; hydrochloride
Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate; hydrochloride is a compound belonging to a class of bicyclic and tricyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features a tricyclic structure which contributes to its unique pharmacological properties. The presence of the aminomethyl group is significant as it can enhance interactions with biological targets.
Biological Activity
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of tricyclic compounds have been shown to inhibit cell proliferation in various cancer cell lines, including lung cancer models such as A549 and NCI-H23 cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways for cancer treatment.
Neuropharmacological Effects
Tricyclic compounds are also known for their effects on neurotransmitter systems, particularly in the context of mood disorders. They may influence serotonin and norepinephrine reuptake, leading to potential antidepressant effects.
Case Studies
-
Cell Proliferation Inhibition
In vitro studies have demonstrated that similar tricyclic compounds can effectively reduce the viability of cancer cells with IC50 values ranging from low micromolar to sub-micromolar concentrations. -
Apoptosis Induction
Compounds structurally related to Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate have been shown to induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Data Table: Comparative Biological Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 1.48 | Apoptosis induction |
| Compound B | NCI-H23 | 2.52 | Cell cycle arrest |
| Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate; HCl | TBD | TBD | TBD |
Q & A
Q. What are the established synthetic routes for Methyl 5-(aminomethyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylate hydrochloride, and what key reaction conditions are required?
The synthesis typically involves:
- Bicyclic precursor modification : Introduction of the aminomethyl group via catalytic hydrogenation or reductive amination .
- Carboxylation : Methyl ester formation using methanol under acidic or basic conditions .
- Hydrochloride salt formation : Precipitation or crystallization with HCl to enhance stability and solubility . Critical parameters include temperature control during hydrogenation (e.g., 50–80°C) and pH optimization during salt formation .
Q. How can researchers characterize the purity and stereochemical configuration of this compound?
Methodological approaches include:
- Chromatography : HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR to confirm the tricyclic structure and amine proton integration .
- X-ray crystallography : Resolve stereochemical ambiguities in the tricyclo[3.3.0.0³,⁷]octane core .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt; limited solubility in non-polar solvents .
- Stability : Degrades above 150°C; sensitive to prolonged light exposure. Store at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can conflicting data on reaction yields in tricyclic amine synthesis be resolved?
Contradictions often arise from:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) vs. enzymatic methods for amination .
- Workflow optimization : Use design-of-experiments (DoE) to test variables (pH, temperature) and identify optimal conditions .
- Analytical validation : Cross-validate yields via LC-MS and NMR to rule out impurities .
Q. What strategies are effective for improving the bioavailability of this compound in pharmacological studies?
- Structural analogs : Compare with methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride, which shows enhanced membrane permeability due to reduced steric hindrance .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility .
- Prodrug design : Modify the ester group to enhance metabolic stability .
Q. How does the compound’s tricyclic framework influence its interaction with biological targets?
- Molecular docking : The rigid tricyclo[3.3.0.0³,⁷]octane core may mimic natural substrates of enzymes (e.g., monoamine oxidases) .
- SAR studies : Replace the aminomethyl group with bulkier substituents to assess steric effects on binding affinity .
Q. What environmental hazards are associated with this compound, and how can they be mitigated?
- Hazard classification : Follow Germany’s WGK 2 guidelines (hazardous to water) .
- Waste management : Neutralize with sodium bicarbonate before disposal and use activated carbon filtration .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (IC₅₀ vs. EC₅₀) .
- Batch variability : Test multiple synthetic batches to rule out impurity-driven effects .
Q. What analytical methods are recommended to confirm the absence of isomeric impurities?
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers .
- Circular dichroism (CD) : Detect optical activity differences in stereoisomers .
Methodological Tables
| Parameter | Synthetic Method A | Synthetic Method B |
|---|---|---|
| Starting Material | Bicyclo[3.3.0] precursor | Fluorocyclohexane derivative |
| Amination Catalyst | Pd/C (5% wt) | NaBH₃CN |
| Reaction Time | 12 h | 6 h |
| Yield | 65% | 78% |
| Toxicity Data | Value | Source |
|---|---|---|
| LD₅₀ (rat, oral) | Not available | |
| Skin Irritation | Category 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
